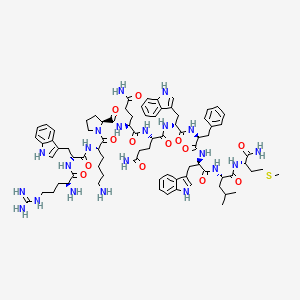

(D-Trp2,7,9)-substance P

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBGUHRGZVONNE-KXXNZUQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H109N21O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Trp2,7,9)-substance P

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual-Faceted Tachykinin Receptor Modulator

(D-Trp2,7,9)-substance P is a synthetic analog of the neuropeptide Substance P (SP). Its mechanism of action is primarily characterized by its interaction with tachykinin receptors, specifically the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. Unlike the endogenous ligand SP, which is a potent agonist at the NK1 receptor, this compound exhibits a more complex pharmacological profile, acting as both a competitive antagonist and a partial agonist depending on the specific receptor and tissue type. This dual activity makes it a valuable tool for dissecting the physiological roles of tachykinin receptors and a lead compound for the development of novel therapeutics.

In its antagonistic role, this compound competitively binds to the NK1 receptor, thereby blocking the binding of the endogenous agonist, Substance P. This blockade prevents the conformational changes in the receptor necessary for the activation of downstream signaling pathways. Consequently, the physiological effects mediated by SP through the NK1 receptor, such as smooth muscle contraction, vasodilation, and neurogenic inflammation, are attenuated.

Conversely, in some tissues, such as the rat colon muscularis mucosae, this compound demonstrates partial agonist activity. This means that while it binds to the tachykinin receptors, it elicits a submaximal response compared to the full agonist, Substance P. This partial agonism suggests that it can induce a partial activation of the receptor and its downstream signaling, albeit with lower efficacy.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of this compound and related analogs with tachykinin receptors.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

| Receptor Subtype | Inhibitory Constant (Ki) |

| NK1 | 1 µM |

| NK2 | 1.3 µM |

| NK3 | ~9 µM |

Data sourced from a commercial supplier and awaiting further peer-reviewed validation.

Table 2: Antagonist Potency of a Structurally Similar Analog, [D-Pro2, D-Trp7,9]-SP

| Preparation | Agonist | pA2 Value |

| Guinea-pig taenia coli | Substance P | 6.1[1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. This value indicates the potency of a competitive antagonist.

Signaling Pathways

The primary signaling pathway affected by the antagonistic action of this compound is the Gq/11 protein-coupled pathway activated by the NK1 receptor. Upon binding of Substance P, the NK1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively inhibits this cascade at the receptor level.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor.

-

Radiolabeled Substance P (e.g., [³H]-Substance P or [¹²⁵I]-Substance P).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of radiolabeled Substance P to each well.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled Substance P.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced production of inositol phosphates. A study has shown that the related analog, [D-Pro2, D-Trp7,9]SP, blocks Substance P-induced IP3 accumulation in rabbit iris sphincter muscle.

Materials:

-

Cell line expressing the NK1 receptor.

-

[³H]-myo-inositol.

-

Culture medium.

-

Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

-

Substance P.

-

This compound.

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Elution buffers.

-

Scintillation counter.

Procedure:

-

Culture NK1 receptor-expressing cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with increasing concentrations of this compound in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with a fixed concentration of Substance P for a defined period.

-

Terminate the stimulation by adding ice-cold lysis buffer.

-

Separate the inositol phosphates from the cell lysate using anion exchange chromatography.

-

Elute the different inositol phosphate species (IP1, IP2, IP3) with appropriate elution buffers.

-

Quantify the radioactivity of the eluted fractions using a scintillation counter.

-

Plot the amount of [³H]-inositol phosphates produced against the concentration of this compound to determine the inhibitory effect.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to block Substance P-induced increases in intracellular calcium concentration.

Materials:

-

Cell line expressing the NK1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Substance P.

-

This compound.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate NK1 receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of Substance P into the wells and immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Quantify the peak fluorescence response in the presence of different concentrations of this compound.

-

Plot the inhibition of the calcium response against the concentration of the antagonist to determine its potency.

Isolated Tissue Contraction Assays

These ex vivo assays are used to characterize the antagonistic and partial agonist properties of this compound on smooth muscle preparations.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).

-

Organ bath system with isometric force transducers.

-

Substance P.

-

This compound.

Procedure:

-

Humanely euthanize a guinea pig and dissect the taenia coli from the cecum.

-

Mount a segment of the taenia coli in an organ bath containing Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Obtain a cumulative concentration-response curve for Substance P-induced contraction.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time.

-

Obtain a second cumulative concentration-response curve for Substance P in the presence of the antagonist.

-

Repeat with different concentrations of the antagonist.

-

A parallel rightward shift in the concentration-response curve for Substance P is indicative of competitive antagonism. The pA2 value can be calculated from these shifts.

Materials:

-

Rat.

-

Krebs solution (aerated with 95% O₂ / 5% CO₂).

-

Organ bath system with isometric force transducers.

-

Substance P.

-

This compound.

Procedure:

-

Humanely euthanize a rat and dissect a segment of the colon.

-

Carefully remove the mucosa and submucosa to isolate the muscularis mucosae.

-

Mount a strip of the muscularis mucosae in an organ bath containing Krebs solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Obtain a cumulative concentration-response curve for Substance P to determine the maximal contraction.

-

Wash the tissue and allow it to return to baseline.

-

Obtain a cumulative concentration-response curve for this compound.

-

Partial agonism is demonstrated if this compound elicits a contraction that is less than the maximal contraction produced by Substance P.

Conclusion

This compound is a valuable pharmacological tool with a complex mechanism of action at tachykinin receptors. Its ability to act as a competitive antagonist at the NK1 receptor, thereby inhibiting Substance P-mediated signaling, has been demonstrated in various experimental systems. Furthermore, its partial agonist activity in specific tissues highlights the intricate nature of receptor-ligand interactions. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working to understand and modulate the tachykinin system for therapeutic benefit. Further research to obtain peer-reviewed binding affinity data and more detailed in-cell signaling consequences of its partial agonism will continue to refine our understanding of this intriguing molecule.

References

The Multifaceted Role of (D-Trp2,7,9)-Substance P: A Technical Guide for Researchers

(D-Trp2,7,9)-Substance P , a synthetic analogue of the neuropeptide Substance P (SP), serves as a critical tool in neuropharmacology and related fields. This technical guide provides an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. Primarily recognized as a competitive antagonist of the Neurokinin-1 (NK-1) receptor, its application has been pivotal in elucidating the physiological and pathological roles of Substance P.

Core Function: Competitive Antagonism at the NK-1 Receptor

This compound primarily functions by competitively binding to the NK-1 receptor, thereby blocking the binding of the endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin peptide family, is involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] By inhibiting the action of Substance P, this compound allows researchers to investigate the downstream consequences of NK-1 receptor blockade.

The antagonistic properties of this peptide analogue have been demonstrated across various experimental models, including its ability to inhibit SP-induced smooth muscle contraction and cerebrovascular-dilation.[3][4] However, it is crucial for researchers to be aware of its complex pharmacological profile, which can include partial agonist activity and non-specific effects such as histamine release in certain tissues.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with neurokinin receptors.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pA2 | 6.1 | Guinea-pig isolated taenia coli | Muscle Contraction Assay | [3] |

| Inhibition Constant (Ki) / IC50 | 0.4 µM - 5 µM | Varies by tissue and radioligand | Radioligand Binding Assay | [7] |

| Inhibitory Affinity (Ki) | 1 µM | Not Specified | Radioligand Binding Assay | [6] |

Table 1: Antagonist Potency of (D-Pro2, D-Trp7,9)-Substance P at the NK-1 Receptor.

| Receptor Subtype | Inhibitory Affinity (Ki) | Reference |

| NK-1 Receptor | 1 µM | [6] |

| NK-2 Receptor | 1.3 µM | [6] |

| NK-3 Receptor | ~9 µM | [6] |

Table 2: Receptor Binding Profile of this compound.

Signaling Pathways

Substance P binding to the Gq-coupled NK-1 receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, prevents the initiation of this cascade. The following diagrams illustrate the NK-1 receptor signaling pathway and the inhibitory action of this compound.

Figure 1: NK-1 Receptor Signaling Pathway.

Figure 2: Antagonist Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the function of this compound.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of this compound to the NK-1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NK-1 receptor.

General Procedure:

-

Membrane Preparation: Tissues or cells expressing the NK-1 receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled Substance P analogue (e.g., [³H]Substance P) and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Isolated Tissue (Smooth Muscle) Contraction Assay

This functional assay assesses the ability of this compound to antagonize the physiological effects of Substance P.

Objective: To determine the pA2 value, a measure of the antagonist's potency.

General Procedure:

-

Tissue Preparation: A strip of smooth muscle tissue (e.g., guinea-pig taenia coli) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve for Agonist: Substance P is added to the organ bath in increasing concentrations, and the resulting muscle contractions are recorded using an isometric force transducer.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a defined period.

-

Second Concentration-Response Curve: The cumulative concentration-response curve for Substance P is repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value using a Schild plot analysis.

Cell Proliferation Assay (e.g., MTT or CCK8)

These assays are employed to investigate the anti-proliferative effects of NK-1 receptor antagonists on cancer cell lines.

Objective: To evaluate the effect of this compound on the viability and proliferation of cells.

General Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound, Substance P alone, or a combination of both. A control group receives only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells metabolize these reagents into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability or proliferation is calculated relative to the control group.

Conclusion

This compound is an indispensable pharmacological tool for investigating the roles of the Substance P/NK-1 receptor system. Its primary function as a competitive antagonist has been well-characterized, though its potential for partial agonism and off-target effects necessitates careful experimental design and interpretation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. The continued exploration of its properties will undoubtedly contribute to a deeper understanding of tachykinin signaling in health and disease.

References

- 1. drugs.com [drugs.com]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism by (D-Pro2, D-Trp7,9)-substance P of the cerebrovascular dilatation induced by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (100930-11-8) for sale [vulcanchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(D-Trp2,7,9)-Substance P: A Technical Guide to its Function as a Tachykinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Trp2,7,9)-substance P is a synthetic peptide analog of the neuropeptide Substance P (SP). It functions as a competitive antagonist at tachykinin receptors, with a preferential affinity for the neurokinin-1 (NK1) receptor. By competitively blocking the binding of endogenous tachykinins like Substance P, this compound effectively inhibits the downstream signaling cascades initiated by these neuropeptides. This antagonistic action makes it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the tachykinin system, which is implicated in pain transmission, neurogenic inflammation, and various central nervous system disorders. This technical guide provides a comprehensive overview of the binding characteristics, mechanistic action, and experimental evaluation of this compound.

Introduction to Tachykinins and Their Receptors

Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. The primary mammalian tachykinins are Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (NKRs). There are three main subtypes of tachykinin receptors:

-

NK1 Receptor (NK1R): Preferentially binds Substance P.

-

NK2 Receptor (NK2R): Preferentially binds Neurokinin A.

-

NK3 Receptor (NK3R): Preferentially binds Neurokinin B.

Upon activation, these receptors couple to various intracellular signaling pathways, leading to a wide range of physiological responses, including smooth muscle contraction, vasodilation, pain transmission, and inflammation.[1]

This compound: A Competitive Antagonist

This compound is a modified version of the endogenous Substance P peptide. The strategic substitution of L-tryptophan residues with their D-isomers at positions 2, 7, and 9 confers the molecule with antagonistic properties. This structural alteration allows the peptide to bind to tachykinin receptors without eliciting the conformational changes necessary for receptor activation and subsequent signal transduction.

Quantitative Data: Binding Affinity and Potency

The antagonist properties of this compound are quantified by its binding affinity (Ki) for the different tachykinin receptor subtypes and its potency in functional assays (pA2).

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | NK1 | 1 µM | [2] |

| NK2 | 1.3 µM | [2] | |

| NK3 | ~9 µM | [2] | |

| Antagonist Potency (pA2) | NK1 | 6.1 | [3][4] |

Table 1: Quantitative pharmacological data for this compound.

Tachykinin Receptor Signaling Pathways

Activation of tachykinin receptors, primarily the NK1 receptor by Substance P, initiates a cascade of intracellular signaling events. This compound acts by blocking these pathways at the receptor level.

Gq/11-PLC-IP3/DAG Pathway

The canonical signaling pathway for the NK1 receptor involves its coupling to the Gq/11 family of G proteins.[5][6] This initiates the following cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C.

PKC, in turn, phosphorylates a variety of downstream targets, leading to the activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses like inflammation and cell proliferation.[5]

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Guinea Pig Ileum [sheffbp.co.uk]

- 3. A substance P antagonist, (D-Pro2, D-Trp7,9)SP, inhibits inflammatory responses in the rabbit eye (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

The Discovery and Synthesis of (D-Trp2,7,9)-Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the substance P analogue, (D-Trp2,7,9)-substance P. This peptide has been a subject of interest in the study of tachykinin receptors due to its unique antagonist and partial agonist properties. This document details the scientific background, experimental methodologies, and key data associated with this compound.

Introduction to Substance P and its Antagonists

Substance P (SP) is an undecapeptide neuropeptide, a member of the tachykinin family, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is widely distributed in both the central and peripheral nervous systems and is involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] SP exerts its effects by binding to neurokinin receptors (NKRs), with a preferential affinity for the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1]

The development of substance P antagonists has been a significant area of research for therapeutic applications in conditions such as chronic pain, inflammation, and emesis. The modification of the native SP peptide sequence has led to the discovery of numerous analogues with antagonist properties. One such analogue is this compound, where specific L-amino acids are replaced with their D-tryptophan isomers. This substitution significantly alters the peptide's conformation and its interaction with neurokinin receptors.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The following is a detailed protocol based on established methods for the synthesis of tryptophan-containing peptides.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Milli-Q water

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: The terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. This activated mixture is then added to the resin and allowed to react for 2 hours. Coupling efficiency is monitored using a Kaiser test.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence: Arg(Pbf)-D-Trp(Boc)-Lys(Boc)-Pro-Gln(Trt)-Gln(Trt)-D-Trp(Boc)-Phe-D-Trp(Boc)-Leu-Met-NH2.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H2O/DTT (90:5:2.5:2.5, v/v/v/w) for 3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Pharmacological Characterization

This compound exhibits a complex pharmacological profile, acting as an antagonist at neurokinin receptors. Its binding affinity has been determined through radioligand binding assays.

Data Presentation

| Parameter | Receptor | Value (μM) | Reference |

| Ki | NK-1 | 1 | [2][3] |

| Ki | NK-2 | 1.3 | [2][3] |

| Ki | NK-3 | ~9 | [2][3] |

Table 1: Binding Affinities (Ki) of this compound for Neurokinin Receptors.

In some experimental systems, such as the rat colon muscularis mucosae, this compound has been observed to act as a partial agonist, producing contractions that are approximately 30% of the maximum response to native Substance P.[3]

Experimental Protocols for Pharmacological Assays

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human NK-1, NK-2, or NK-3 receptor.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-Substance P) and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional assay is used to assess the antagonist or partial agonist activity of a compound on smooth muscle contraction.

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes.

-

Agonist Response: A cumulative concentration-response curve to Substance P is generated to determine the EC50.

-

Antagonist Incubation: The tissue is incubated with this compound for a predetermined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.

-

Data Analysis: The antagonistic potency is determined by calculating the pA2 value from the Schild plot, which quantifies the rightward shift in the agonist concentration-response curve. Partial agonist activity is assessed by observing any contractile response to the compound alone.

Visualizations

Signaling Pathways

Caption: Substance P Signaling Pathway and Antagonism by (D-Trp2,7,9)-SP.

Experimental Workflow

References

A Deep Dive into the Comparative Biological Activities of Substance P and its Antagonist, (D-Trp2,7,9)-Substance P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator implicated in a myriad of physiological and pathological processes, most notably pain transmission and neurogenic inflammation. Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor. In contrast, (D-Trp2,7,9)-Substance P is a synthetic analogue and a competitive antagonist of SP at the NK1R. This technical guide provides an in-depth comparison of the biological activities of these two peptides, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in the fields of pharmacology and drug development.

Introduction

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is widely distributed throughout the central and peripheral nervous systems.[1] Its interaction with the NK1R initiates a cascade of intracellular signaling events, leading to neuronal excitation, vasodilation, and immune cell modulation.[1] The development of potent and selective antagonists for the NK1R has been a significant focus of research aimed at elucidating the roles of SP and developing novel therapeutics for pain, inflammation, and other SP-mediated disorders. This compound is one such antagonist that has been instrumental in these investigations. This guide will dissect the contrasting biological profiles of the endogenous agonist, Substance P, and its synthetic antagonist.

Quantitative Comparison of Biological Activity

The biological activity of Substance P and this compound can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key parameters that define their interaction with the NK1 receptor and their functional consequences.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Preparation | Radioligand | Affinity Constant | Reference |

| Substance P | NK1 | Rat brain | [³H]Substance P | Kd = 0.33 nM | |

| Substance P | NK1 | Transfected CHO cells | [³H]Substance P | Kd = 0.17 nM | |

| This compound | NK1 | Various | Various | Ki = 0.4 µM - 5 µM | [2] |

Table 2: Functional Potency and Efficacy

| Ligand | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Substance P | Vasodilation | Cat middle cerebral artery | EC50 | 2.0 nM | [3] |

| This compound | Antagonism of SP-induced contraction | Guinea-pig isolated taenia coli | pA2 | 6.1 | [4][5] |

| This compound | Partial Agonism | Rat colon muscularis mucosae | % of max SP response | ~30% | [6] |

Signaling Pathways

Substance P binding to the NK1R activates downstream signaling cascades. This compound competitively inhibits these pathways.

Substance P-Mediated Signaling

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and Gs.

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC).

-

Gs Pathway: The coupling of NK1R to Gs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

Substance P Signaling Pathway

Antagonism by this compound

This compound competitively binds to the NK1R, preventing the binding of Substance P and thereby inhibiting the initiation of the downstream signaling cascades.

Antagonist Action

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the affinity of this compound for the NK1R by measuring its ability to displace a radiolabeled ligand.[7][8]

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing NK1R in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]Substance P), the membrane preparation, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antagonism by (D-Pro2, D-Trp7,9)-substance P of the cerebrovascular dilatation induced by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of (D-Trp2,7,9)-Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic analog of the neuropeptide Substance P (SP), an endogenous tachykinin that plays a significant role in neurotransmission, inflammation, and smooth muscle contractility. The strategic substitution of L-amino acids with D-tryptophan at positions 2, 7, and 9 confers unique pharmacological properties to this analog, positioning it as a valuable tool in the study of tachykinin receptor function. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and influence on intracellular signaling pathways.

Core Data Summary

The in vitro pharmacological profile of this compound is characterized by its interaction with neurokinin (NK) receptors. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |

| NK-1 | Guinea-pig isolated taenia coli | Not Specified | pA2 | 6.1 | [1] |

Table 2: Functional Activity of this compound

| Assay System | Species | Parameter | Agonist | This compound Effect | Reference |

| Muscularis Mucosae Contraction | Rat | Maximum Response | Substance P | Partial agonist, ~30% of Substance P maximum | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for neurokinin receptors.

1. Materials:

-

Radioligand: A tritiated or iodinated high-affinity NK-1 receptor antagonist (e.g., [³H]GR82334) or agonist (e.g., [¹²⁵I]Bolton-Hunter Substance P).

-

Receptor Source: Membranes prepared from tissues or cells endogenously expressing or transfected with the NK-1 receptor (e.g., guinea pig brain, CHO-K1 cells expressing human NK-1 receptor).

-

This compound: A range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 40 µg/mL bacitracin, 4 µg/mL chymostatin, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare receptor membranes from the chosen source via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound or vehicle (for total binding).

-

A saturating concentration of a non-labeled ligand to determine non-specific binding.

-

A fixed concentration of the radioligand.

-

Receptor membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassay: Guinea Pig Ileum Preparation

This ex vivo protocol assesses the antagonist properties of this compound on smooth muscle contraction.

1. Materials:

-

Guinea Pig: Male, Dunkin-Hartley strain (250-350 g).

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Substance P: As the agonist.

-

This compound: As the antagonist.

-

Organ Bath: With an isometric force transducer.

-

Data Acquisition System.

2. Procedure:

-

Humanely euthanize the guinea pig and excise a segment of the terminal ileum.

-

Clean the ileal segment by gently flushing with PSS.

-

Mount a 2-3 cm segment of the ileum in an organ bath containing aerated PSS at 37°C under an initial tension of 1 g.

-

Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximum is reached.

-

Wash the tissue repeatedly until the baseline is restored.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

-

Repeat steps 6-8 with different concentrations of this compound.

3. Data Analysis:

-

Measure the magnitude of the contractile responses and express them as a percentage of the maximum response to Substance P in the absence of the antagonist.

-

Plot the log concentration of Substance P against the response for each concentration of this compound.

-

Determine the EC₅₀ values for Substance P in the absence and presence of each concentration of the antagonist.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

-

The pA₂ value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[3][4]

Signaling Pathways and Visualizations

Substance P and its analogs primarily exert their effects through the G-protein coupled neurokinin-1 (NK-1) receptor. The binding of an agonist to the NK-1 receptor can initiate multiple intracellular signaling cascades.

NK-1 Receptor Signaling Pathways

The activation of the NK-1 receptor by an agonist like Substance P typically leads to the activation of Gαq/11 and Gαs G-proteins.[5][6]

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[7]

-

Gαs Pathway: The NK-1 receptor can also couple to Gαs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA).[6]

The dual agonist-antagonist nature of this compound suggests that its interaction with the NK-1 receptor may lead to a biased or partial activation of these signaling pathways, depending on the cellular context and receptor reserve.

Visualizations

References

- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of (D-Trp2,7,9)-Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic analog of the neuropeptide Substance P (SP). It is a member of the tachykinin family of peptides and is characterized by the substitution of L-tryptophan with its D-isomeric form at positions 2, 7, and 9 of the Substance P sequence. This modification confers distinct pharmacological properties, positioning it primarily as a tachykinin receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and a summary of its observed in vivo effects. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development in fields where tachykinin receptor modulation is of interest, such as neuropharmacology, inflammation, and oncology.

Receptor Binding Affinity

This compound has been characterized as a tachykinin receptor antagonist with affinity for the neurokinin-1 (NK-1), neurokinin-2 (NK-2), and neurokinin-3 (NK-3) receptors. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

| Receptor | Ki (µM) |

| NK-1 | 1 |

| NK-2 | 1.3 |

| NK-3 | ~9 |

Table 1: Receptor Binding Affinities of this compound.

Functional Activity

The functional activity of this compound and its closely related analog, (D-Pro2, D-Trp7,9)-Substance P, has been investigated in a variety of in vitro and in vivo models. These studies reveal a complex pharmacological profile that includes competitive antagonism, partial agonism, and other cellular effects.

Antagonistic and Partial Agonist Effects

In the guinea pig ileum, (D-Pro2, D-Trp7,9)-Substance P acts as a competitive antagonist of Substance P-induced contractions.[1] The pA2 value, a measure of antagonist potency, was calculated to be 6.1, suggesting a competitive mode of action at the NK-1 receptor.[1] However, in the rat colon muscularis mucosae, (D-Trp7,9)-Substance P and (D-Pro2, D-Phe7, D-Trp9)-SP have been shown to exhibit partial agonist activity, producing a maximal contraction that is approximately 30% of the maximum response to Substance P.[2] This suggests that the nature of its activity—whether antagonistic or partially agonistic—can be tissue-dependent.

Effects on Cancer Cell Proliferation

The effects of (D-Pro2, D-Trp7,9)-Substance P on cell proliferation have been explored in various cancer cell lines. In some cancer cell lines, it was able to reduce cell proliferation at the highest concentration tested (100 µM).[3] Conversely, at a lower concentration (25 µM), it was observed to stimulate the proliferation of MeW164, T24, and FlWp95 cells.[3]

In Vivo Effects

Intrathecal administration of (D-Pro2, D-Trp7,9)-Substance P in rats has been shown to produce significant motor impairments, complicating the assessment of its effects on nociceptive thresholds.[4] In studies on the rabbit ear, this analog induced a dose-dependent reduction in venous outflow, an effect that was largely attributed to histamine release.[5]

Signaling Pathways

Substance P and other tachykinins mediate their effects through the activation of G protein-coupled receptors (GPCRs), primarily the NK-1, NK-2, and NK-3 receptors. The activation of these receptors initiates intracellular signaling cascades that vary depending on the receptor subtype and the G protein to which they couple. As an antagonist, this compound is expected to block these signaling pathways.

NK-1 Receptor Signaling Pathway

The NK-1 receptor, the primary target of Substance P, couples to Gq/11 and Gs proteins. Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

Caption: Simplified NK-1 Receptor Signaling Pathway.

NK-2 and NK-3 Receptor Signaling Pathways

Similar to the NK-1 receptor, the NK-2 and NK-3 receptors are also GPCRs that primarily couple to Gq/11, leading to the activation of the PLC-IP3/DAG pathway and subsequent intracellular calcium mobilization.

Caption: General Signaling for NK-2 and NK-3 Receptors.

Experimental Protocols

Detailed, replicable experimental protocols for the characterization of this compound are not consistently available in the public domain. The following protocols are provided as general examples of methodologies commonly used for the pharmacological evaluation of tachykinin receptor ligands.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target neurokinin receptor (e.g., CHO cells transfected with the human NK-1 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-Substance P), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of a compound to either stimulate or inhibit receptor-mediated changes in intracellular calcium concentration.

-

Cell Preparation:

-

Culture cells expressing the target neurokinin receptor (e.g., HEK293 cells) to an appropriate confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Establish a baseline fluorescence reading using a fluorescence plate reader or a flow cytometer.

-

Stimulate the cells with a known agonist of the target receptor (e.g., Substance P for the NK-1 receptor).

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each concentration of the test compound.

-

Plot the response as a function of the antagonist concentration.

-

Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Guinea Pig Ileum Contraction Assay (General Protocol)

This is a classic pharmacological preparation used to assess the contractile or relaxant effects of drugs on smooth muscle.

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum from a guinea pig and place it in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2).

-

Mount the ileum segment in an organ bath containing the physiological salt solution maintained at 37°C.

-

Connect one end of the tissue to an isometric force transducer to record contractions.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate under a slight resting tension.

-

To test for antagonist activity, add varying concentrations of (D-Pro2, D-Trp7,9)-Substance P to the organ bath and incubate for a set period.

-

Construct a cumulative concentration-response curve for an agonist (e.g., Substance P) in the absence and presence of the antagonist.

-

Record the contractile responses.

-

-

Data Analysis:

-

Measure the magnitude of the contractions at each agonist concentration.

-

Plot the concentration-response curves.

-

Determine the EC50 values for the agonist in the absence and presence of the antagonist.

-

Perform a Schild analysis to determine the pA2 value and assess the nature of the antagonism.

-

Conclusion

This compound is a valuable pharmacological tool for studying the roles of tachykinin receptors. Its profile as a competitive antagonist at NK-1 and NK-2 receptors, with lower affinity for NK-3 receptors, makes it a useful probe for differentiating the functions of these receptors. However, its potential for partial agonism and other off-target effects, such as histamine release, should be considered when interpreting experimental results. Further research with more detailed and standardized protocols will be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The behavioural effects of intrathecally administered [D-PRO2, D-TRP7,9]-substance P, an analogue with presumed antagonist actions, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on effects of the substance P analogues [D-Pro2, D-Trp7,9]-substance P and [D-Arg1, D-Trp7,9, L-Leu11]-substance P not related to their antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (D-Trp2,7,9)-Substance P Binding Affinity for NK1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the substance P analog, (D-Trp2,7,9)-substance P, for the neurokinin-1 (NK1) receptor. This document details quantitative binding data, experimental methodologies for affinity determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

This compound is a tachykinin antagonist with differential affinity for the three neurokinin receptors. The following table summarizes the reported inhibition constants (Ki) of this antagonist for NK1, NK2, and NK3 receptors. A lower Ki value indicates a higher binding affinity.

| Antagonist | Receptor | Inhibition Constant (Ki) |

| This compound | NK1 | 1 µM |

| This compound | NK2 | 1.3 µM |

| This compound | NK3 | ~9 µM |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of this compound for the NK1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled antagonist to displace a radiolabeled ligand that has a known high affinity for the NK1 receptor.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor are commonly used.[1][2] These cells provide a high density of the target receptor with low endogenous receptor expression.[3]

-

Radioligand: A radiolabeled form of a high-affinity NK1 receptor agonist, such as [125I]-Substance P or [3H]-Substance P, is used.[4][5]

-

Unlabeled Competitor: this compound at a range of concentrations.

-

Assay Buffer: Typically a HEPES-based buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂), a protease inhibitor (e.g., 40 µg/ml bacitracin), and a protein carrier (e.g., 0.1% bovine serum albumin) to minimize non-specific binding.[4]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Experimental Procedure

-

Cell Culture and Membrane Preparation:

-

Culture the NK1 receptor-expressing cells to a sufficient density.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

To determine non-specific binding, add a high concentration of an unlabeled, high-affinity NK1 receptor ligand (e.g., 1 µM unlabeled Substance P) to a set of wells.[4]

-

To determine total binding, add only the assay buffer to another set of wells.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.[6]

-

Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 3 hours).[4]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon binding of an agonist like Substance P, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade, as illustrated in the diagram below.

References

- 1. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Using HEK Cells for Receptor Binding Assays [cytion.com]

- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Cellular Effects of (D-Trp2,7,9)-Substance P on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic peptide analogue of Substance P (SP), an endogenous tachykinin neuropeptide. It is recognized primarily for its competitive antagonist activity at the neurokinin-1 (NK1) receptor, the principal receptor for Substance P. This technical guide provides a comprehensive overview of the cellular effects of this compound on neurons, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting the tachykinin system.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound and its related analogue (D-Pro2, D-Trp7,9)-Substance P with neurokinin receptors and their effects on neuronal and non-neuronal preparations.

Table 1: Receptor Binding and Antagonist Potency

| Compound | Preparation | Parameter | Value | Reference |

| (D-Pro2, D-Trp7,9)-Substance P | Guinea-pig isolated taenia coli | pA2 | 6.1 | [1] |

Note: The pA2 value indicates the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, signifying competitive antagonism.

Table 2: Effects on Neuronal Activity

| Compound | Neuronal Preparation | Effect | Concentration | Reference |

| (D-Pro2, D-Trp7,9)-Substance P | Cat spinal dorsal horn neurons | Suppressed SP-induced excitation in 63% of cells | Not specified | |

| (D-Pro2, D-Trp7,9)-Substance P | Rat | Elicits hypoalgesia and motor blockade (intrathecal administration) | Not specified | [2] |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the cellular effects of this compound and its analogues on neurons.

In Vitro Smooth Muscle Contraction Assay for pA2 Determination

This protocol is adapted from studies on guinea-pig taenia coli, which provided the pA2 value for (D-Pro2, D-Trp7,9)-Substance P.[1]

Objective: To determine the potency and competitive nature of a substance P antagonist.

Materials:

-

Guinea-pig taenia coli tissue strips

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isotonic transducer and recording system

-

Substance P (agonist)

-

(D-Pro2, D-Trp7,9)-Substance P (antagonist)

Procedure:

-

Mount the guinea-pig taenia coli strips in the organ baths under a resting tension.

-

Allow the tissue to equilibrate for a specified period (e.g., 60 minutes), with regular washing.

-

Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Wash the tissue thoroughly to allow it to return to baseline.

-

Introduce a known concentration of (D-Pro2, D-Trp7,9)-Substance P into the bath and allow it to incubate with the tissue for a predetermined time.

-

In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

-

Repeat steps 4-6 with different concentrations of the antagonist.

-

Analyze the data using a Schild plot, where the log of (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

In Vivo Electrophysiological Recording in Spinal Dorsal Horn

This protocol is based on studies investigating the effects of substance P analogues on neuronal activity in the cat spinal cord.

Objective: To assess the effect of (D-Pro2, D-Trp7,9)-Substance P on the firing of nociceptive neurons in the spinal cord.

Materials:

-

Anesthetized and artificially ventilated cat preparation

-

Stereotaxic frame

-

Multi-barreled micropipettes for iontophoretic drug application

-

Extracellular recording electrodes

-

Amplifiers and data acquisition system

-

Substance P solution for iontophoresis

-

(D-Pro2, D-Trp7,9)-Substance P solution for iontophoresis

-

Glutamate solution for iontophoresis (as an excitatory control)

Procedure:

-

Perform a laminectomy to expose the lumbar spinal cord.

-

Lower a multi-barreled micropipette containing the recording electrode and drug solutions into the dorsal horn.

-

Identify single neurons responsive to noxious peripheral stimuli (e.g., pinch, heat).

-

Establish a baseline firing rate for the neuron.

-

Apply Substance P iontophoretically to confirm the neuron's sensitivity to the agonist, observing an increase in firing rate.

-

After the firing rate returns to baseline, iontophoretically apply (D-Pro2, D-Trp7,9)-Substance P.

-

During the application of the antagonist, re-apply Substance P and observe any attenuation of the excitatory response.

-

Test the effect of the antagonist on excitation induced by glutamate to assess specificity.

-

Record and analyze the neuronal firing rates before, during, and after drug applications.

Neuronal Cell Culture and Intracellular Calcium Imaging

This is a general protocol for assessing the effects of NK1 receptor antagonists on intracellular calcium mobilization in cultured neurons, such as dorsal root ganglion (DRG) neurons.

Objective: To determine if this compound can block Substance P-induced increases in intracellular calcium in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., dissociated DRG neurons)

-

Cell culture medium and supplements

-

Poly-D-lysine and laminin-coated coverslips or plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

Fluorescence microscopy setup with a perfusion system

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

Substance P (agonist)

-

This compound (antagonist)

-

High potassium solution (as a positive control for depolarization-induced calcium influx)

Procedure:

-

Isolate and culture primary neurons on coated coverslips.

-

After a suitable period in culture to allow for maturation, load the neurons with a calcium indicator dye according to the manufacturer's instructions.

-

Mount the coverslip in a recording chamber on the microscope stage and perfuse with physiological salt solution.

-

Obtain a baseline fluorescence reading.

-

Apply Substance P to the perfusion solution and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

-

Wash out the Substance P and allow the fluorescence to return to baseline.

-

Perfuse the cells with a solution containing this compound for a set incubation period.

-

In the continued presence of the antagonist, re-apply Substance P and record the fluorescence response. A diminished or absent response indicates antagonism.

-

At the end of the experiment, apply a high potassium solution to confirm cell viability and responsiveness.

-

Analyze the changes in fluorescence intensity or ratio to quantify the effects of the agonist and antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Substance P Signaling Pathway and Antagonism.

Caption: Experimental Workflow for pA2 Determination.

Caption: Workflow for Assessing Neuronal Activity.

Discussion and Future Directions

This compound and its analogues have proven to be valuable tools for elucidating the physiological roles of Substance P and the NK1 receptor in the nervous system. The available data robustly support its function as a competitive antagonist. However, to advance its potential therapeutic applications, further research is warranted in several key areas.

Firstly, there is a need for more comprehensive quantitative data on the antagonist's affinity and potency specifically in various neuronal populations. Determining IC50 and Ki values in different brain regions and for different neuronal subtypes will provide a more nuanced understanding of its pharmacological profile.

Secondly, detailed investigations into the downstream signaling consequences of NK1 receptor antagonism in neurons are crucial. While the blockade of the Gq/PLC pathway is the presumed primary mechanism, exploring the effects on other potential signaling cascades and ion channel modulation will offer a more complete picture of its cellular effects.

Finally, further in vivo studies are necessary to fully understand the physiological and behavioral consequences of administering this compound, particularly in models of neurological and psychiatric disorders where the Substance P system is implicated.

References

Methodological & Application

Application Notes and Protocols: (D-Trp2,7,9)-Substance P in Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-substance P is a synthetic analog of Substance P (SP), an undecapeptide neurotransmitter belonging to the tachykinin family.[1] It functions as a competitive antagonist at neurokinin 1 (NK1) receptors, the primary receptor for Substance P.[2][3] By competitively blocking the binding of Substance P to its receptor, this compound effectively inhibits the physiological responses mediated by SP, most notably smooth muscle contraction.[2][4]